Losartan Impurity C originates from the synthesis processes of Losartan, particularly involving reactions that lead to various stereoisomers. The compound is classified under organic compounds with a specific focus on pharmaceuticals, particularly those related to antihypertensive agents. Its identification and quantification are essential for quality control in pharmaceutical manufacturing.
The synthesis of Losartan Impurity C has been documented through various methods. One notable approach involves:
This method emphasizes high yield and purity, making it suitable for industrial applications, as detailed in patents outlining these synthesis techniques .
Losartan Impurity C can participate in various chemical reactions typical of organic compounds, including:
The synthesis process outlined earlier involves specific reaction conditions such as temperature control (20-40 °C) and the use of solvents like dichloromethane .
Losartan Impurity C exhibits several notable physical properties:
Chemical properties include:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) are employed for quantification and purity assessment .
Losartan Impurity C serves primarily as a reference standard in analytical chemistry for quality control during the manufacturing of Losartan. It is crucial for validating analytical methods used to detect impurities in pharmaceuticals, ensuring compliance with regulatory standards set by agencies such as the International Conference on Harmonization (ICH). Furthermore, understanding its behavior can aid in optimizing synthetic routes for Losartan production, minimizing impurity formation .
Impurity profiling in sartan-class drugs constitutes a pharmacopoeial requirement due to the tetrazole moiety’s reactivity and complex synthetic pathways. Losartan Impurity C exemplifies three analytical challenges:
Recent studies demonstrate that uncontrolled Impurity C accelerates hydrolytic decomposition of losartan formulations, reducing shelf-life by ~18% under accelerated storage conditions (40°C/75% RH) [1]. Consequently, modern pharmacopeias mandate its inclusion in reference standards for batch release testing.
Table 1: Classification of Major Losartan Impurities
Impurity Designation | CAS Number | Structural Feature | Origin |
---|---|---|---|
Impurity C | 114799-13-2 | 5-Chloro isomer | Synthesis isomerization |
Azido impurity | 727718-93-6 | Azidomethyl group | Azide reagent contamination |
NMBA | N/A | N-Nitroso-N-methyl-4-aminobutyric acid | Nitrosation reaction |
Impurity F | 124750-53-4 | Biphenyl tetrazole dimer | Incomplete purification |
The 2018–2019 global recalls of sartan drugs fundamentally transformed impurity monitoring paradigms. While initially focused on nitrosamines (NDMA, NDEA, NMBA) [2] [5], investigations revealed coexisting azido impurities and structural isomers like Impurity C:
These events established that impurity complexity extends beyond nitrosamines, necessitating multidimensional analytical approaches. The German Federal Institute for Drugs and Medical Devices confirmed that tetrazole-containing ARBs exhibit higher susceptibility to Impurity C formation (1.7× vs. non-tetrazole sartans) due to ring tautomerism during synthesis [1] [4].
Global agencies classify Impurity C distinctly from mutagenic contaminants:
The June 2022 CMDh clarification removed Ames test requirements for Impurity C, permitting conventional quality control protocols rather than toxicological qualification [8]. However, FDA 2023 draft guidance mandates stability-indicating methods capable of resolving Impurity C from losartan’s primary degradant (Losartan Carboxaldehyde).
Table 2: Regulatory Actions for Losartan Impurities
Agency | Impurity Type | Acceptance Limit | Testing Requirement |
---|---|---|---|
FDA | Nitrosamines (NMBA) | 0.56 ppm | GC-MS/MS or LC-HRMS |
EMA | Azido impurity | 1.0 μg/day | Ames test + HPLC-UV |
PMDA | Impurity C | 0.15% | Stability-indicating HPLC |
EDQM | All impurities | ICH thresholds | Orthogonal method validation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1